

Application Notes and Protocols for AZD 2066 Hydrate in Calcium Imaging Assays

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Compound of Interest

Compound Name: AZD 2066 hydrate

Cat. No.: B11933005

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Introduction

AZD 2066 hydrate is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).^[1] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a signaling cascade leading to the mobilization of intracellular calcium ($[Ca^{2+}]_i$). This process is primarily mediated by the Gq alpha subunit of the G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca^{2+} into the cytoplasm.

Calcium imaging assays are a fundamental tool for studying the activity of mGluR5 and the effects of its modulators. By using fluorescent calcium indicators, such as Fluo-4 AM, researchers can visualize and quantify changes in intracellular calcium concentrations in response to receptor activation and inhibition. This application note provides a detailed protocol for utilizing a Fluo-4 AM-based calcium imaging assay to characterize the inhibitory activity of **AZD 2066 hydrate** on mGluR5.

Data Presentation

The primary objective of this assay is to determine the potency of **AZD 2066 hydrate** in inhibiting mGluR5-mediated calcium mobilization. This is typically expressed as the half-

maximal inhibitory concentration (IC₅₀). The following tables provide a structured format for presenting the quantitative data obtained from the experiment.

Table 1: Experimental Parameters

Parameter	Value
Cell Line	HEK293 cells stably expressing human mGluR5
Calcium Indicator	Fluo-4 AM
mGluR5 Agonist	L-Glutamate or Quisqualate
Agonist Concentration	EC ₈₀ (concentration that elicits 80% of the maximal response)
AZD 2066 Hydrate Concentrations	e.g., 0.1 nM to 10 μ M (serial dilution)
Incubation Time with AZD 2066	15-30 minutes
Readout	Fluorescence Intensity (e.g., using a fluorescence plate reader)

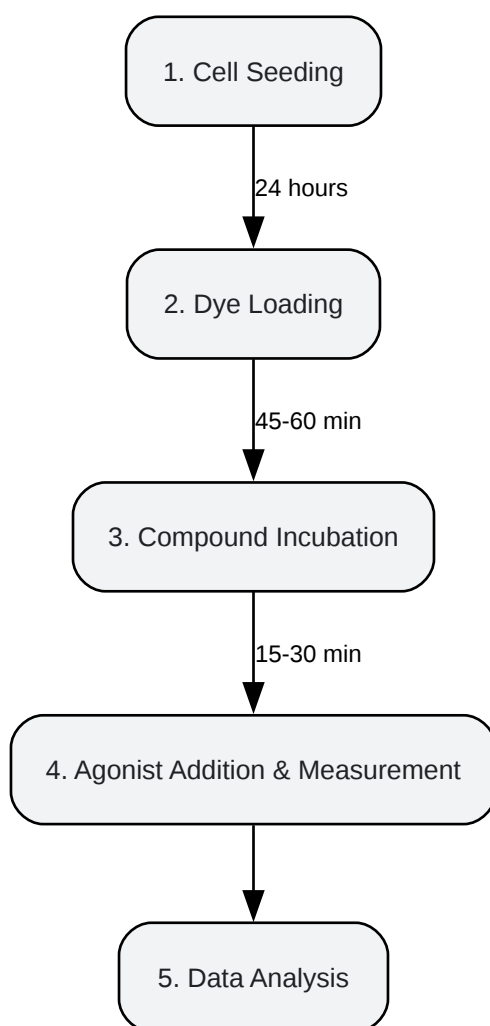
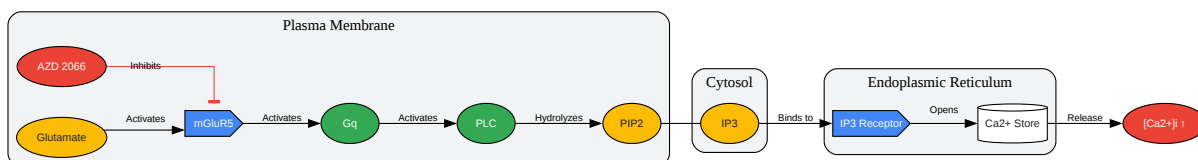
Table 2: Representative IC₅₀ Data for **AZD 2066 Hydrate**

Replicate	IC ₅₀ (nM)
1	Enter experimental value
2	Enter experimental value
3	Enter experimental value
Mean	Calculate mean
Standard Deviation	Calculate standard deviation

Note: While a specific IC₅₀ value for AZD 2066 in a calcium mobilization assay is not publicly available, a K_i value of approximately 1200 nM has been reported from in vivo radioligand displacement studies.^[2] The functional IC₅₀ in a cellular assay should be determined experimentally.

Signaling Pathway

The following diagram illustrates the mGluR5 signaling cascade leading to intracellular calcium mobilization and the point of inhibition by AZD 2066.



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References

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- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
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